molecular formula C18H21N7O2S2 B2699304 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide CAS No. 1286717-19-8

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Cat. No. B2699304
CAS RN: 1286717-19-8
M. Wt: 431.53
InChI Key: PJXQPJQAEJJHTN-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21N7O2S2 and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research by Başoğlu et al. (2013) explores the microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, incorporating 1,3,4-thiadiazole among other heterocyclic nuclei. The study investigates their antimicrobial, antilipase, and antiurease activities, revealing that some compounds exhibit good to moderate antimicrobial activity against test microorganisms, with two compounds showing antiurease activity and four displaying antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Design and Synthesis of GyrB Inhibitors

Jeankumar et al. (2013) detail the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The study highlights a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluating their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. One compound, in particular, demonstrated promising activity across all tests, suggesting potential for further development as an antituberculosis agent (Jeankumar et al., 2013).

Antimycobacterial Activity of Substituted Isosteres

Gezginci et al. (1998) synthesized and tested pyridines and pyrazines substituted with various heterocyclic rings, including 1,3,4-thiadiazoles, against Mycobacterium tuberculosis. These compounds were designed as isosteres for carboxylic acids, aiming to increase lipophilicity and cellular permeability. Many compounds showed activities surpassing that of the standard drug pyrazinamide, indicating their potential as antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

Synthesis and Biological Screening for Tuberculosis

Reddy et al. (2014) conducted a study on the synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition. This research focused on the molecular hybridization of thiazole aminopiperidine core and carbamide side chain, evaluating their antitubercular activity, cytotoxicity, and protein-inhibitor interaction assay. A particular compound showed significant inhibitory activity, suggesting the potential for new treatments against tuberculosis (Reddy et al., 2014).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2S2/c1-2-28-18-23-22-17(29-18)21-16(26)13-4-3-9-25(10-13)11-14-20-15(24-27-14)12-5-7-19-8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXQPJQAEJJHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

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